molecular formula C15H20N2O3 B4958067 N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide

N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B4958067
M. Wt: 276.33 g/mol
InChI Key: IAHSIEROSHOIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has been found to have potential therapeutic benefits in cancer treatment, particularly in targeting cancer cells with high levels of ribosomal DNA transcription.

Mechanism of Action

N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide exerts its anti-cancer effects by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide has been found to have other biochemical and physiological effects. For example, it has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide is its potency and specificity for inhibiting RNA polymerase I transcription. However, one limitation is its potential toxicity, particularly in normal cells with high levels of ribosomal DNA transcription.

Future Directions

There are several potential future directions for research on N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide. These include further preclinical studies to better understand its mechanism of action and potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in cancer patients. Additionally, there is potential for the development of combination therapies involving N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide and other anti-cancer agents.

Synthesis Methods

The synthesis of N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide involves a series of chemical reactions, including the condensation of 4-methoxybenzaldehyde with cyclopentylamine to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the amine, which is subsequently reacted with ethanediamine to form N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide.

Scientific Research Applications

N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that N-cyclopentyl-N'-(4-methoxybenzyl)ethanediamide has potent anti-cancer activity, particularly in cancer cells with high levels of ribosomal DNA transcription.

properties

IUPAC Name

N'-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-13-8-6-11(7-9-13)10-16-14(18)15(19)17-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHSIEROSHOIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide

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